molecular formula C7H4N2O2S B12650928 7-Nitro-2,1-benzisothiazole CAS No. 24246-00-2

7-Nitro-2,1-benzisothiazole

Cat. No.: B12650928
CAS No.: 24246-00-2
M. Wt: 180.19 g/mol
InChI Key: IAMBLRQVZCQTNF-UHFFFAOYSA-N
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Description

7-Nitro-2,1-benzisothiazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an isothiazole ring with a nitro group at the 7th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,1-benzisothiazole typically involves the nitration of 2,1-benzisothiazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 7th position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,1-benzisothiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens or sulfonic acids in the presence of Lewis acids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Nucleophilic Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 7-Amino-2,1-benzisothiazole.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

    Nucleophilic Substitution: Corresponding substituted products based on the nucleophile.

Mechanism of Action

The mechanism of action of 7-Nitro-2,1-benzisothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like glutathione S-transferases (GSTs), which play a role in detoxification processes. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-2,1-benzisothiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

7-nitro-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-12-8-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMBLRQVZCQTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947073
Record name 7-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24246-00-2
Record name 7-Nitro-2,1-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24246-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CCRIS 8323
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024246002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitro-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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